molecular formula C12H15BrN4O4S3 B4621518 1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Cat. No.: B4621518
M. Wt: 455.4 g/mol
InChI Key: IWCVKMJZXZTOSC-UHFFFAOYSA-N
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Description

1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a complex organic compound that features a piperazine core substituted with sulfonyl groups attached to a bromothiophene and a methylpyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves multi-step organic reactions. One common approach is to start with the piperazine core and introduce the sulfonyl groups through sulfonation reactions. The bromothiophene and methylpyrazole moieties are then attached via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl groups could play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-chloro-2-thienyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine
  • 1-[(5-fluoro-2-thienyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Uniqueness

1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions. Bromine is larger and more polarizable than chlorine or fluorine, potentially leading to different chemical and biological properties.

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN4O4S3/c1-15-9-10(8-14-15)23(18,19)16-4-6-17(7-5-16)24(20,21)12-3-2-11(13)22-12/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCVKMJZXZTOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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